molecular formula C6H2F3NOS B11717037 2-Isocyanato-5-(trifluoromethyl)thiophene

2-Isocyanato-5-(trifluoromethyl)thiophene

Cat. No.: B11717037
M. Wt: 193.15 g/mol
InChI Key: RSGHEWNDAKXNAA-UHFFFAOYSA-N
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Description

2-Isocyanato-5-(trifluoromethyl)thiophene is a chemical compound with the molecular formula C6H2F3NOS. It is known for its unique chemical structure, which includes an isocyanate group and a trifluoromethyl group attached to a thiophene ring. This compound has garnered significant attention in various fields of research due to its potential biological activity and applications in synthetic chemistry .

Preparation Methods

The synthesis of 2-Isocyanato-5-(trifluoromethyl)thiophene typically involves the reaction of 2-amino-5-(trifluoromethyl)thiophene with phosgene or its derivatives. The reaction is usually carried out under controlled conditions to ensure the formation of the desired isocyanate compound. Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to optimize yield and purity .

Chemical Reactions Analysis

2-Isocyanato-5-(trifluoromethyl)thiophene undergoes various types of chemical reactions, including:

    Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

    Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms.

    Polymerization: The isocyanate group can undergo polymerization reactions to form polyurethanes.

Common reagents used in these reactions include amines, alcohols, and catalysts such as dibutyltin dilaurate. The major products formed from these reactions include ureas, carbamates, and polyurethanes .

Scientific Research Applications

2-Isocyanato-5-(trifluoromethyl)thiophene has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Isocyanato-5-(trifluoromethyl)thiophene involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic and can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This reactivity underlies its potential biological activity and applications in drug development .

Comparison with Similar Compounds

2-Isocyanato-5-(trifluoromethyl)thiophene can be compared with other isocyanate compounds such as:

    2-Isocyanato-5-methylthiophene: Similar structure but with a methyl group instead of a trifluoromethyl group.

    2-Isocyanato-5-chlorothiophene: Similar structure but with a chlorine atom instead of a trifluoromethyl group.

    2-Isocyanato-5-bromothiophene: Similar structure but with a bromine atom instead of a trifluoromethyl group.

The presence of the trifluoromethyl group in this compound imparts unique electronic properties, making it more reactive and potentially more biologically active compared to its analogs .

Properties

Molecular Formula

C6H2F3NOS

Molecular Weight

193.15 g/mol

IUPAC Name

2-isocyanato-5-(trifluoromethyl)thiophene

InChI

InChI=1S/C6H2F3NOS/c7-6(8,9)4-1-2-5(12-4)10-3-11/h1-2H

InChI Key

RSGHEWNDAKXNAA-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)N=C=O)C(F)(F)F

Origin of Product

United States

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